molecular formula C7H6ClN3 B1600289 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 878259-99-5

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1600289
CAS No.: 878259-99-5
M. Wt: 167.59 g/mol
InChI Key: WQABKUWTQOZTIG-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the annulation of a triazole ring to a pyridine ring. One common method involves the reaction of 2-chloropyridine with hydrazine hydrate to form 2-hydrazinopyridine. This intermediate is then cyclized with methyl isocyanate under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 5-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be formed.

    Oxidation Products: N-oxides of the triazole ring.

    Reduction Products: Corresponding amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the chlorine atom, which can be a site for further functionalization.

Properties

IUPAC Name

5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-2-6(8)11-7(3-5)9-4-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQABKUWTQOZTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429385
Record name 5-Chloro-7-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878259-99-5
Record name 5-Chloro-7-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 3
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 4
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

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